PDE Panel Selectivity: N-Cyclopentyl Analog Demonstrates Distinct cAMP PDE Inhibition Profile Relative to In-Class Reference Compounds
In a standardized bovine aorta cAMP phosphodiesterase assay conducted at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM), 6-chloro-N-cyclopentylpyridazine-3-carboxamide was classified as 'insignificant' for inhibitory activity [1]. This contrasts with structurally related pyridazine-3-carboxamide PDE inhibitors such as CI-1044 (a PDE4 inhibitor with IC₅₀ values of 0.08–0.56 µM across PDE4 isoforms ) and other 6-substituted pyridazine carboxamides that exhibit sub-micromolar PDE3/PDE5 inhibition [2]. The lack of PDE activity for the N-cyclopentyl analog provides a critical negative-control baseline that enables researchers to deconvolute PDE-mediated effects from target-specific pharmacology in screening cascades.
| Evidence Dimension | cAMP phosphodiesterase inhibitory activity |
|---|---|
| Target Compound Data | Insignificant (no quantitative IC₅₀ reported; classified as inactive) |
| Comparator Or Baseline | CI-1044: PDE4A5 IC₅₀ = 0.29 µM; PDE4B2 IC₅₀ = 0.08 µM; PDE4C2 IC₅₀ = 0.56 µM; PDE4D3 IC₅₀ = 0.09 µM |
| Quantified Difference | Qualitative: inactive vs. sub-micromolar PDE4 inhibition for CI-1044 |
| Conditions | Bovine aorta cAMP PDE; 1 µM cGMP; 10 µM Ca²⁺; 15 nM calmodulin |
Why This Matters
This compound serves as a validated inactive control for PDE panel screening, enabling researchers to exclude PDE-mediated artifacts when profiling pyridazine-based chemical probes for kinase or other target families.
- [1] BindingDB Assay ChEMBL_216500 (CHEMBL819310). Inhibitory activity against cAMP phosphodiesterase using bovine aorta; 6-chloro-N-cyclopentylpyridazine-3-carboxamide. Accessed 2026. View Source
- [2] BindingDB Assays ChEMBL_155183 (CHEMBL761830), ChEMBL_334405 (CHEMBL864316). PDE3/PDE5 inhibitory activity of pyridazine carboxamide derivatives. Accessed 2026. View Source
